molecular formula C10H11N3O2 B13063397 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No.: B13063397
M. Wt: 205.21 g/mol
InChI Key: JOTYWNQWVBWTTL-UHFFFAOYSA-N
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Description

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazole with β-ketoesters or β-diketones under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, often catalyzed by palladium or other transition metals .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to interfere with cell proliferation and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Comparison: 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct photophysical properties and biological activities. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile scaffold for drug development and material science .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-6(2)8-7(10(14)15)9-11-4-3-5-13(9)12-8/h3-6H,1-2H3,(H,14,15)

InChI Key

JOTYWNQWVBWTTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=NC2=C1C(=O)O

Origin of Product

United States

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